![molecular formula C13H16N6O2 B2908083 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1797726-67-0](/img/structure/B2908083.png)
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide”, there are related studies on the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . These studies might provide insights into potential synthesis pathways for the compound .科学的研究の応用
Anticancer Agents
Piperidine derivatives are commonly used in the development of anticancer drugs. They may act on various pathways involved in cancer cell proliferation and survival, offering potential as targeted therapies for different types of cancer .
Antiviral and Antimicrobial Agents
These compounds have shown effectiveness against a range of viruses and microbes, suggesting their use in treating infectious diseases. Their mechanisms may include inhibiting virus replication or bacterial growth .
Antimalarial Agents
Piperidine derivatives can be designed to interfere with the life cycle of malaria-causing parasites, providing a synthetic route for new antimalarial medications .
Antifungal Agents
Their structural properties allow them to combat fungal infections, possibly by disrupting fungal cell membrane integrity or metabolic pathways .
Analgesic and Anti-inflammatory Agents
Due to their chemical structure, these compounds can be formulated into pain-relieving and anti-inflammatory medications, potentially acting on central or peripheral pain pathways .
Anti-Alzheimer Agents
Piperidine derivatives are investigated for their neuroprotective properties, which might be beneficial in treating Alzheimer’s disease and other neurodegenerative disorders .
Antipsychotic Agents
These compounds may influence neurotransmitter systems in the brain, offering options for the treatment of psychiatric conditions such as schizophrenia .
特性
IUPAC Name |
N'-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c14-7-10-12(17-4-3-16-10)19-5-1-9(2-6-19)8-18-13(21)11(15)20/h3-4,9H,1-2,5-6,8H2,(H2,15,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQVALLISKOUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)N)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。